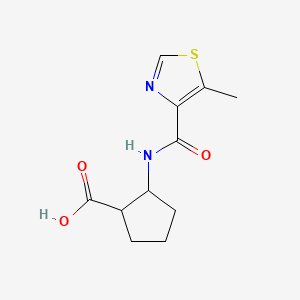
2-(5-Methylthiazole-4-carboxamido)cyclopentane-1-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(5-Methylthiazole-4-carboxamido)cyclopentane-1-carboxylic acid is a compound that features a thiazole ring, which is a five-membered heterocyclic structure containing both sulfur and nitrogen atoms.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5-Methylthiazole-4-carboxamido)cyclopentane-1-carboxylic acid typically involves the reaction of 5-methylthiazole-4-carboxylic acid with cyclopentane-1-carboxylic acid under specific conditions. The reaction may require the use of coupling agents and solvents to facilitate the formation of the amide bond .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using automated reactors and optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through crystallization or chromatography .
Análisis De Reacciones Químicas
Types of Reactions
2-(5-Methylthiazole-4-carboxamido)cyclopentane-1-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The thiazole ring can be oxidized under specific conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The thiazole ring allows for nucleophilic and electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the thiazole ring .
Aplicaciones Científicas De Investigación
2-(5-Methylthiazole-4-carboxamido)cyclopentane-1-carboxylic acid has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 2-(5-Methylthiazole-4-carboxamido)cyclopentane-1-carboxylic acid involves its interaction with specific molecular targets and pathways. The thiazole ring can interact with enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and context .
Comparación Con Compuestos Similares
Similar Compounds
Thiazole: A simpler structure containing only the thiazole ring.
5-Methylthiazole: A thiazole derivative with a methyl group at the 5-position.
Cyclopentane-1-carboxylic acid: A compound containing the cyclopentane ring with a carboxylic acid group.
Uniqueness
2-(5-Methylthiazole-4-carboxamido)cyclopentane-1-carboxylic acid is unique due to its combination of the thiazole ring and cyclopentane-1-carboxylic acid, which imparts distinct chemical and biological properties. This combination allows for a wide range of applications and reactivity compared to its simpler counterparts .
Actividad Biológica
2-(5-Methylthiazole-4-carboxamido)cyclopentane-1-carboxylic acid is a compound of significant interest in medicinal chemistry due to its unique structure and potential biological activities. This compound features a thiazole ring and a cyclopentane moiety, which contribute to its reactivity and biological properties. Its molecular formula is C11H14N2O3S with a molecular weight of approximately 254.31 g/mol .
Structural Characteristics
The compound's structure can be represented as follows:
- Molecular Formula : C11H14N2O3S
- CAS Number : 2111038-75-4
- Key Functional Groups :
- Thiazole ring
- Cyclopentane ring
- Carboxamide group
Biological Activity Overview
Research indicates that this compound exhibits several biological activities, primarily as an immunomodulator . Notably, it interacts with the Stimulator of Interferon Genes (STING) pathway, which plays a crucial role in the innate immune response. This interaction suggests potential applications in enhancing immune responses against various pathogens and tumors .
Table 1: Comparison of Biological Activities
| Compound Name | Structure Features | Biological Activity | Unique Aspects |
|---|---|---|---|
| This compound | Thiazole ring; cyclopentane | Immunomodulatory, potential antimicrobial | Unique combination of thiazole and cyclopentane |
| 5-Methylthiazole-4-carboxamide | Thiazole ring; amide group | Antimicrobial | Simpler structure; lacks cyclopentane |
| Cyclopentane-1-carboxylic acid | Cyclopentane ring; carboxylic acid | Limited bioactivity | No thiazole component |
The mechanism by which this compound exerts its biological effects involves its binding affinity to proteins involved in immune response pathways. Specifically, its interaction with STING has been shown to enhance type I interferon production, which is vital for antiviral immunity . This suggests that the compound could be a valuable candidate for therapeutic applications in immunotherapy.
Immunomodulatory Effects
A study highlighted the ability of thiazole derivatives to act as immunomodulators, enhancing immune responses against infections. The findings suggest that derivatives similar to this compound could be explored further for their immunotherapeutic potential .
Synthetic Routes
The synthesis of this compound can be achieved through various chemical methods, allowing for the exploration of different derivatives that may exhibit enhanced pharmacological properties. Understanding these synthetic pathways is crucial for developing novel compounds with specific biological activities .
Propiedades
Fórmula molecular |
C11H14N2O3S |
|---|---|
Peso molecular |
254.31 g/mol |
Nombre IUPAC |
2-[(5-methyl-1,3-thiazole-4-carbonyl)amino]cyclopentane-1-carboxylic acid |
InChI |
InChI=1S/C11H14N2O3S/c1-6-9(12-5-17-6)10(14)13-8-4-2-3-7(8)11(15)16/h5,7-8H,2-4H2,1H3,(H,13,14)(H,15,16) |
Clave InChI |
YRHKQPXPYMGEOQ-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(N=CS1)C(=O)NC2CCCC2C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















